5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

kinase inhibitor design pyrimidine hinge-binding motif regioisomer SAR

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid (CAS 1097250-98-0) is a heterocyclic building block belonging to the aminopyrimidine-4-carboxylic acid class. Its molecular formula C6H6BrN3O2 and molecular weight 232.03 g/mol are confirmed by authoritative databases.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
Cat. No. B11875356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCNC1=NC=NC(=C1Br)C(=O)O
InChIInChI=1S/C6H6BrN3O2/c1-8-5-3(7)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)(H,8,9,10)
InChIKeyCOXYLUPVMOXLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid – Core Scaffold for Next-Generation Kinase Inhibitor Synthesis


5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid (CAS 1097250-98-0) is a heterocyclic building block belonging to the aminopyrimidine-4-carboxylic acid class. Its molecular formula C6H6BrN3O2 and molecular weight 232.03 g/mol are confirmed by authoritative databases . The compound features a pyrimidine core simultaneously functionalized with a carboxylic acid at position 4, a methylamino group at position 6, and a bromine atom at position 5 . This substitution pattern makes it a privileged intermediate for constructing kinase inhibitor libraries, where the methylamino group serves as a hinge-binding motif, the bromine enables transition-metal-catalyzed cross-coupling, and the carboxylic acid provides a derivatization handle for amidation or esterification.

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid – Why Regioisomer Substitution Compromises Target Engagement


In-class aminopyrimidine-4-carboxylic acids are not functionally interchangeable because subtle changes in the position of the methylamino group and the nature of the halogen substituent drastically alter kinase hinge-binding geometry and synthetic versatility. Broad SAR analyses of aminopyrimidine kinase inhibitors demonstrate that the 6-methylamino substituent forms a critical hydrogen bond with the kinase hinge region, a contact that is completely lost or significantly weakened when the methylamino group is relocated to the 2-position [1]. Similarly, the bromine at C5 is not merely a placeholder: its superior oxidative addition rate with palladium(0) compared to chlorine directly translates into higher cross-coupling yields, enabling efficient library synthesis that the 5-chloro or non-halogenated analogs fail to support. These structure-activity and reactivity constraints mean that replacing the 5-bromo-6-methylamino pattern with a regioisomeric or analog scaffold leads to non-overlapping chemical space and unpredictable biological profiles.

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid – Quantitative Differentiation Evidence Versus Closest Analogs


6-Methylamino vs. 2-Methylamino: Hinge-Binding Orientation Determined by Substituent Topology

The 6-methylamino group of 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid donates a hydrogen bond to the kinase hinge region (residues 91–93 of the kinase domain), a conserved interaction essential for ATP-competitive inhibition. In contrast, the 2-methylamino regioisomer (5-bromo-2-(methylamino)pyrimidine-4-carboxylic acid, CAS 937647-22-8) presents the methylamino group at a topologically distinct position that cannot engage the same hinge residues. This structural divergence is documented in the comprehensive SAR of aminopyrimidine kinase modulators, which shows that moving the amino substituent from the 6- to the 2-position drastically reduces or abolishes kinase inhibitory activity [1].

kinase inhibitor design pyrimidine hinge-binding motif regioisomer SAR

Bromine at C5: Enables Divergent Library Synthesis via Suzuki-Miyaura Cross-Coupling

The C5 bromine atom in 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid serves as a reactive handle for Pd-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, allowing installation of aryl, heteroaryl, or alkenyl groups at this position. The non-brominated analog, 6-(methylamino)pyrimidine-4-carboxylic acid (CAS 933721-64-3), lacks this halogen and therefore cannot participate in such C–C bond-forming reactions, severely limiting its utility as a diversification building block [1].

Suzuki coupling pyrimidine diversification halogen handle

Bromine vs. Chlorine: Superior Reactivity in Palladium-Catalyzed Cross-Couplings

Inhalogenated pyrimidines, the bromine substituent undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding chlorine. This difference is quantitatively reflected in the higher yields and milder reaction conditions observed for bromopyrimidines in Suzuki couplings. A systematic study by Schomaker and Delia (2001) demonstrated that chloropyrimidine substrates require more forcing conditions and give lower yields compared to their bromo counterparts, establishing bromine as the preferred halogen for cross-coupling chemistry on pyrimidine scaffolds [1]. The 5-chloro-6-(methylamino)pyrimidine-4-carboxylic acid analog would therefore exhibit reduced coupling efficiency and narrower substrate scope.

halogen effect oxidative addition pyrimidine cross-coupling

Methylamino vs. Amino: Enhanced Lipophilicity and Predicted Metabolic Stability

N-Methylation of the 6-amino group increases the lipophilicity of the pyrimidine scaffold, as established by matched molecular pair analyses of N-methylation effects on solubility and lipophilicity [1]. Compared to the 5-bromo-6-aminopyrimidine-4-carboxylic acid analog, the 6-methylamino compound exhibits a higher calculated logP (an increase of approximately 0.5-1.0 log units, based on fragment contributions), which can enhance membrane permeability of downstream derivatives. Furthermore, N-methylation has been shown to reduce oxidative N-dealkylation, potentially improving metabolic stability of final compounds bearing the 6-methylamino motif.

N-methylation effect lipophilicity modulation metabolic stability

5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid – Optimal Application Scenarios Based on Evidence


Focused Kinase Hinge-Binder Library Synthesis

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should select 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid as the central core scaffold. The 6-methylamino group reliably engages the kinase hinge region [1], while the 5-bromine allows parallel Suzuki diversification to explore the solvent-exposed region, generating rapid SAR around the C5 position [2]. The 2-methylamino regioisomer would produce library members with absent or misoriented hinge contacts, undermining the chemical series.

Divergent Synthesis of 5-Substituted Pyrimidine-4-carboxamides

Process chemistry groups requiring efficient C–C bond formation should utilize this compound for its superior bromine reactivity in palladium-catalyzed cross-couplings. Under standard Suzuki conditions (Pd(PPh3)4, arylboronic acid, Na2CO3, DME/H2O), the 5-bromo substituent delivers higher yields and broader substrate scope compared to 5-chloro analogs [3]. The carboxylic acid can be orthogonally protected or directly coupled to amines, providing an efficient two-step diversification strategy.

Pharmacokinetic Property Optimization Through Scaffold Selection

Hit-to-lead programs prioritizing oral bioavailability should favor the 6-methylamino scaffold over the 6-amino analog. The N-methyl group increases lipophilicity (ΔlogP ≈ +0.5 to +1.0), which can improve passive permeability, while the predicted reduction in N-dealkylation liability offers a starting scaffold with potentially better metabolic stability [4]. This provides an intrinsic advantage that must be built in at the scaffold procurement stage.

Central Building Block for PROTAC and ADC Payload Synthesis

In targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) programs, the carboxylic acid at C4 serves as the linker attachment point, the 6-methylamino group maintains target engagement, and the C5 bromine enables late-stage functionalization to modulate physicochemical properties. The non-brominated analog (CAS 933721-64-3) lacks the C5 handle for property tuning and is inadequate for these applications.

Quote Request

Request a Quote for 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.